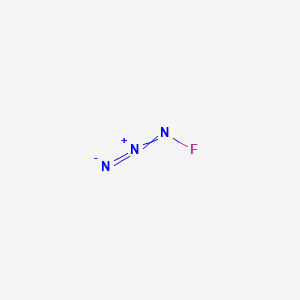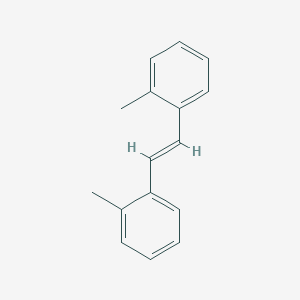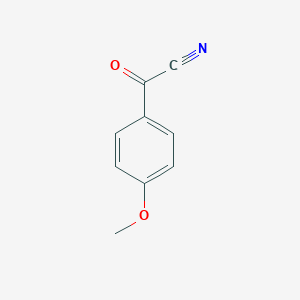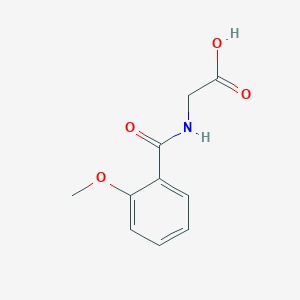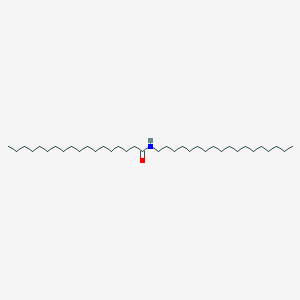
Silicic acid, aluminum magnesium sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SMAS is a complex compound that is composed of silicic acid, aluminum, magnesium, and sodium ions. It is synthesized by the reaction of sodium silicate with aluminum and magnesium salts in an aqueous solution. SMAS has a high surface area and is highly stable in both acidic and alkaline environments. These properties make SMAS a potential candidate for various applications in the fields of biotechnology, nanotechnology, and environmental science.
作用机制
The mechanism of action of SMAS is still not fully understood. However, it is believed that the high surface area and surface charge of SMAS play a crucial role in its interactions with other molecules. SMAS can adsorb and desorb molecules on its surface, and can also form complexes with other molecules.
生化和生理效应
SMAS has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and antimicrobial properties. SMAS has also been shown to enhance the activity of certain enzymes and to modulate the immune system.
实验室实验的优点和局限性
SMAS has several advantages for lab experiments. It is highly stable, and its properties can be easily modified by changing the synthesis conditions. SMAS is also relatively inexpensive and can be easily synthesized in large quantities. However, SMAS has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research and development of SMAS. One potential direction is the use of SMAS as a biomaterial for tissue engineering. SMAS has been shown to promote cell growth and differentiation, and could be used to develop new therapies for tissue repair and regeneration. Another potential direction is the use of SMAS as a catalyst for chemical reactions. SMAS has been shown to have catalytic activity for several reactions, and could be used to develop new and more efficient catalytic systems. Finally, SMAS could be further studied for its potential applications in environmental science, particularly for the removal of pollutants from water.
In conclusion, SMAS is a complex compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. Its synthesis method is relatively simple, and it has several advantages for lab experiments. SMAS has been extensively studied for its potential applications in biotechnology, nanotechnology, and environmental science. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.
合成方法
The synthesis of SMAS involves the reaction of sodium silicate with aluminum and magnesium salts in an aqueous solution. The reaction is carried out under controlled conditions of temperature, pressure, and pH. The resulting product is then washed, dried, and calcined to obtain the final SMAS compound. The synthesis method is relatively simple and can be easily scaled up for industrial production.
科学研究应用
SMAS has been extensively studied for its potential applications in various fields of science. In biotechnology, SMAS has been used as a carrier for drug delivery, and as a biomaterial for tissue engineering. In nanotechnology, SMAS has been used as a template for the synthesis of nanoparticles, and as a catalyst for chemical reactions. In environmental science, SMAS has been used as an adsorbent for the removal of heavy metals and organic pollutants from water.
属性
CAS 编号 |
12040-43-6 |
|---|---|
产品名称 |
Silicic acid, aluminum magnesium sodium salt |
分子式 |
AlMgNaO9Si3 |
分子量 |
302.53 g/mol |
IUPAC 名称 |
aluminum;magnesium;sodium;dioxido(oxo)silane |
InChI |
InChI=1S/Al.Mg.Na.3O3Si/c;;;3*1-4(2)3/q+3;+2;+1;3*-2 |
InChI 键 |
RILYHWBPLWVCBV-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Mg+2].[Al+3] |
规范 SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Mg+2].[Al+3] |
其他 CAS 编号 |
12040-43-6 |
物理描述 |
DryPowde |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




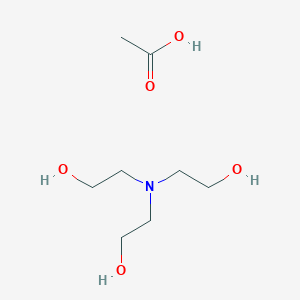
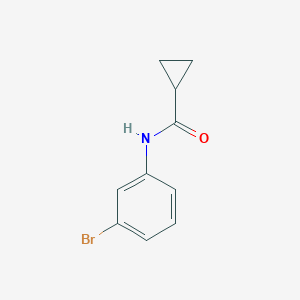
![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)
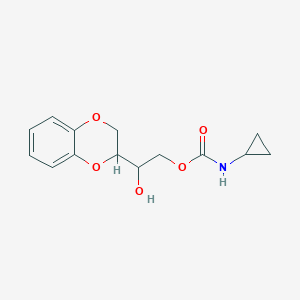

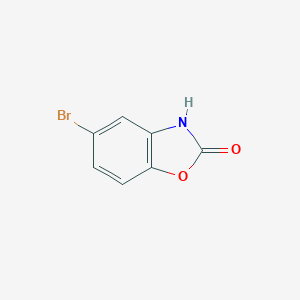
![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)

